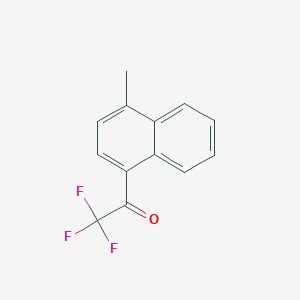

1-(4-Methylnaphthyl) trifluoromethyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQKEMMPBOJQTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645223 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-33-8 | |

| Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(4-Methylnaphthyl) Trifluoromethyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a molecule of significant interest in medicinal chemistry and materials science. Trifluoromethyl ketones (TFMKs) are a class of compounds recognized for their unique electronic properties, which make them valuable as enzyme inhibitors and building blocks for advanced therapeutic agents.[1][2] This guide will focus on the most direct and efficient synthetic route: the Friedel-Crafts acylation of 1-methylnaphthalene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and present a thorough analysis of the expected spectroscopic data for the target compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of fluorinated organic molecules.

Introduction: The Significance of Trifluoromethyl Ketones

The introduction of a trifluoromethyl (-CF₃) group into an organic molecule can dramatically alter its physical, chemical, and biological properties.[3] In the context of ketones, the strongly electron-withdrawing nature of the -CF₃ group renders the adjacent carbonyl carbon highly electrophilic.[2] This enhanced electrophilicity is the basis for the utility of TFMKs as potent inhibitors of various enzymes, particularly serine and cysteine proteases, where they can form stable, yet often reversible, covalent adducts with active site residues.[4]

This compound, the subject of this guide, combines the desirable properties of the TFMK functional group with the rigid, aromatic scaffold of the naphthalene ring system. This combination makes it an attractive target for applications in drug discovery and as a precursor for more complex molecular architectures.

Synthetic Strategy: The Friedel-Crafts Acylation of 1-Methylnaphthalene

The most logical and efficient approach to the synthesis of this compound is the direct trifluoroacetylation of 1-methylnaphthalene via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.[5]

Rationale for the Choice of Synthetic Route

A multi-step synthesis involving a Grignard reagent, while feasible, would be more laborious and likely result in a lower overall yield. The direct Friedel-Crafts acylation is a more atom-economical and convergent approach.

Regioselectivity: A Key Consideration

A critical aspect of any electrophilic aromatic substitution on a substituted naphthalene is regioselectivity. In the case of 1-methylnaphthalene, the methyl group is an activating, ortho-, para-directing group. The most electronically activated and sterically accessible position for electrophilic attack is the C4 position.[6] This inherent reactivity of the substrate directs the incoming trifluoroacetyl group to the desired position, simplifying the synthesis and purification.

The diagram below illustrates the predicted regioselectivity of the Friedel-Crafts acylation of 1-methylnaphthalene.

Caption: Predicted Regioselectivity of Trifluoroacetylation.

Reaction Mechanism: The Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

The overall reaction is as follows:

(Image for illustrative purposes)

The mechanism can be broken down into the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the trifluoroacetic anhydride, leading to the formation of a highly reactive trifluoroacylium ion (CF₃CO⁺).[7]

-

Electrophilic Aromatic Substitution: The nucleophilic π-system of the 1-methylnaphthalene ring attacks the electrophilic trifluoroacylium ion. This attack preferentially occurs at the C4 position due to the directing effect of the C1 methyl group. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the naphthalene ring and yielding the final product, this compound.

The following diagram outlines the key steps of the reaction mechanism:

Caption: Mechanism of Friedel-Crafts Trifluoroacetylation.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for Friedel-Crafts acylations.[8]

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1-Methylnaphthalene | 142.20 | 10.0 g | 0.070 mol | 95% |

| Trifluoroacetic Anhydride | 210.03 | 16.2 mL (22.0 g) | 0.105 mol | 99% |

| Anhydrous Aluminum Chloride | 133.34 | 14.0 g | 0.105 mol | 99.99% |

| Dichloromethane (DCM) | 84.93 | 150 mL | - | Anhydrous |

| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - | 37% |

| Deionized Water | 18.02 | 500 mL | - | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - | - |

Procedure

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.0 g, 0.105 mol) and anhydrous dichloromethane (100 mL).

-

Cooling: Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: In the dropping funnel, place a solution of trifluoroacetic anhydride (16.2 mL, 0.105 mol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Addition of Substrate: After the addition of the anhydride is complete, add a solution of 1-methylnaphthalene (10.0 g, 0.070 mol) in anhydrous dichloromethane (25 mL) dropwise over 30 minutes, still at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash with deionized water (2 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

The following is a predicted spectroscopic profile for this compound based on data for analogous compounds.[9][10]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.0 | m | 2H | Ar-H |

| ~ 7.8 - 7.5 | m | 4H | Ar-H |

| ~ 2.7 | s | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 (q, JCF ≈ 35 Hz) | C=O |

| ~ 140 - 120 | Aromatic Carbons |

| ~ 117 (q, JCF ≈ 290 Hz) | -CF₃ |

| ~ 20 | -CH₃ |

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: CDCl₃

-

Reference: CFCl₃ (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -72 | s | -CF₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | m | Aromatic C-H stretch |

| ~ 2950 - 2850 | w | Aliphatic C-H stretch |

| ~ 1710 | s | C=O stretch (ketone) |

| ~ 1600, 1500 | m | C=C stretch (aromatic) |

| ~ 1300 - 1100 | s | C-F stretch |

The strong absorption at approximately 1710 cm⁻¹ is characteristic of an aromatic ketone, and the intense bands in the 1300-1100 cm⁻¹ region are indicative of the C-F bonds of the trifluoromethyl group.[11][12][13]

Mass Spectrometry (MS)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Identity |

| ~ 238 | [M]⁺ (Molecular Ion) |

| ~ 219 | [M - F]⁺ |

| ~ 169 | [M - CF₃]⁺ |

| ~ 141 | [M - COCF₃]⁺ |

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of the trifluoromethyl group ([M - CF₃]⁺) and the trifluoroacetyl group ([M - COCF₃]⁺).[14]

Conclusion

The synthesis of this compound can be efficiently achieved through the Friedel-Crafts trifluoroacetylation of 1-methylnaphthalene. The regioselectivity of this reaction is favorably controlled by the electronic and steric properties of the starting material. This guide provides a robust framework for the synthesis, purification, and characterization of this valuable fluorinated compound. The detailed protocol and predicted spectroscopic data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the further exploration and application of this and related TFMKs.

References

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2014). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 50(86), 12938-12954. [Link]

-

Understanding the Synthesis and Applications of Trifluoromethylated Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Jin, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 50, 116457. [Link]

-

Friedel-Crafts acylation (video). (n.d.). Khan Academy. [Link]

-

Storr, H. E. (1970). Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene. Oklahoma State University. [Link]

-

Douglas, C. J., et al. (2018). First One Step Regioselective Acylation. ChemistryViews. [Link]

- Patents on Acylation of naphthalenes. (1986).

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). MDPI. [Link]

-

1-methylnaphthalene at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

Miranda, A. S., et al. (2020). Exploring lipase regioselectivity: synthesis of regioisomeric acetoxyhydroxynaphthalenes. Organic & Biomolecular Chemistry, 18(3), 444-453. [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan. [Link]

-

Is regioselectivity affected by steric factors during alkylation of naphthalene? (2021). Chemistry Stack Exchange. [Link]

-

IR handout.pdf. (n.d.). [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). (n.d.). NP-MRD. [Link]

-

Giordano, C., Villa, M., & Annunziata, R. (1990). Mild and Reversible Friedel-Crafts Acylation: Synthesis of 6-Acyl-2-methoxynaphthalenes. Synthetic Communications, 20(3), 383–392. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(9), 885-896. [Link]

-

Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2022). ACS Omega. [Link]

-

Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

The Mass Spectra of Cyclic Ketones. (1966). Semantic Scholar. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. [Link]

-

Unlocking Material Science Potential: The Versatile Chemistry of Trifluoromethylated Aromatic Ketones. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

-

1-(2,3,8,8-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)ethanone. (n.d.). PubChem. [Link]

Sources

- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. DSpace [openresearch.okstate.edu]

- 7. Khan Academy [khanacademy.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. www1.udel.edu [www1.udel.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. The Mass Spectra of Cyclic Ketones | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methylnaphthyl) trifluoromethyl ketone

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Methylnaphthyl) trifluoromethyl ketone, a fluorinated aromatic ketone of significant interest to researchers and professionals in drug development and materials science. The strategic incorporation of a trifluoromethyl group onto the naphthyl scaffold imparts unique electronic properties, influencing its reactivity, lipophilicity, and metabolic stability. This document details the known physical and chemical characteristics, a plausible synthetic route, and expected spectroscopic data for this compound. Furthermore, it outlines a detailed protocol for its analytical characterization and discusses essential safety and handling considerations. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of novel fluorinated compounds.

Introduction

The introduction of fluorine and fluorinated moieties into organic molecules is a well-established strategy in medicinal and materials chemistry to modulate physicochemical and biological properties.[1] The trifluoromethyl group, in particular, is a key pharmacophore due to its high electronegativity, metabolic stability, and ability to enhance binding affinity and lipophilicity. This compound, with the chemical formula C₁₃H₉F₃O, combines the rigid, aromatic scaffold of 1-methylnaphthalene with the potent electronic effects of a trifluoromethyl ketone.[2] This unique combination makes it a valuable intermediate and a subject of interest for the development of novel pharmaceuticals and advanced materials.

This guide aims to consolidate the available information on this compound, providing a detailed examination of its properties and a practical framework for its synthesis and analysis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone | Echemi[2] |

| CAS Number | 886370-33-8 | Echemi[2] |

| Molecular Formula | C₁₃H₉F₃O | Echemi[2] |

| Molecular Weight | 238.21 g/mol | Echemi[2] |

| Exact Mass | 238.060555 g/mol | Echemi[2] |

| Appearance | Predicted to be a solid or liquid at room temperature. | Inferred |

| Melting Point | Not experimentally determined. | - |

| Boiling Point | 307.3 °C | Echemi[2] |

| Density | 1.268 g/cm³ | Echemi[2] |

| Flash Point | 145 °C | Echemi[2] |

| Refractive Index | 1.545 | Echemi[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and have low solubility in water.[3][4][5] | Inferred |

| pKa | Not experimentally determined. | - |

| LogP | 3.89 | Echemi[2] |

Synthesis and Mechanism

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is based on established methods for the trifluoroacetylation of aromatic compounds.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 1-methylnaphthalene (1.0 eq).

-

Dissolve the 1-methylnaphthalene in a suitable anhydrous solvent, such as dichloromethane or nitromethane.

-

Cool the reaction mixture to 0 °C in an ice bath.

Step 2: Addition of Lewis Acid

-

Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (1.1 eq), to the stirred solution. The addition should be done portion-wise to control the initial exotherm.

Step 3: Addition of Acylating Agent

-

Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

Step 4: Reaction Progression

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Step 5: Work-up and Purification

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the trifluoroacetic anhydride to form a highly electrophilic acylium ion, which is then attacked by the electron-rich naphthalene ring.

Caption: Mechanism of Friedel-Crafts Acylation.

Spectroscopic Characterization (Predicted)

As no experimentally obtained spectra for this compound have been published, this section provides predicted spectral data based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system and the methyl group. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl ketone group.

-

Aromatic Protons (naphthalene ring): Multiple signals in the range of δ 7.5-8.5 ppm. The protons on the substituted ring will show characteristic splitting patterns (doublets and triplets).

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (C=O): A signal in the range of δ 180-190 ppm.

-

Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms, expected around δ 115-125 ppm.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-140 ppm).

-

Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

-

C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1700-1720 cm⁻¹. The conjugation with the aromatic ring and the electron-withdrawing effect of the trifluoromethyl group will influence the exact position.[6][7]

-

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 238.

-

Key Fragmentation Patterns:

Analytical Workflow: High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is essential for assessing the purity of this compound and for monitoring reaction progress.

HPLC Protocol

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Elution:

| Time (min) | % A | % B |

|---|---|---|

| 0 | 70 | 30 |

| 20 | 10 | 90 |

| 25 | 10 | 90 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 254 nm Injection Volume: 10 µL

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

Caption: HPLC analytical workflow.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from structurally related trifluoromethyl ketones suggests the following precautions.[10][11]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: The compound has a flash point of 145 °C and is not highly flammable. However, in case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.

-

First Aid:

-

Skin Contact: Wash the affected area with soap and water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Do not induce vomiting. Seek medical attention.

-

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

Conclusion

This compound is a compound with significant potential in various fields of chemical research. This technical guide has provided a detailed overview of its known physicochemical properties, a plausible synthetic route, and predicted spectroscopic data. The outlined analytical workflow and safety precautions offer a practical framework for researchers working with this and similar fluorinated aromatic ketones. As research in this area continues, further experimental data will undoubtedly refine our understanding of this promising molecule.

References

-

CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Fluorine Chemistry: 4'-(Trifluoromethoxy)acetophenone as a Key Player. Retrieved from [Link]

-

Spectroscopy Online. (2017, September 1). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). (n.d.). Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Analysis of Aromatic Compounds | PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

PubMed. (2004, August 31). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorobenzene. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure. Retrieved from [Link]

- Unknown. (n.d.).

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Unknown. (n.d.).

-

National Center for Biotechnology Information. (2021, January 28). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

- Google Patents. (n.d.). EP0825172B1 - Synthesis of 1-acetoxy-2-methylnaphthalene.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 109194, 1-(2,3,8,8-Tetramethyl-1,2,3,4,6,7,8,8a-octahydronaphthalen-2-yl)ethanone. Retrieved from [Link]

-

YouTube. (2020, December 16). Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. Retrieved from [Link]

-

ResearchGate. (2021, January 18). (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300722, 1-(4-hydroxynaphthalen-1-yl)ethan-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4293368, N-(naphthalen-1-yl)-2-(2,2,2-trifluoroacetamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Retrieved from [Link]

-

Environmental Protection Agency. (n.d.). TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE. Retrieved from [Link]

Sources

- 1. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 2. echemi.com [echemi.com]

- 3. Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. whitman.edu [whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Page loading... [wap.guidechem.com]

Introduction: The Strategic Importance of Trifluoromethyl Ketones in Modern Chemistry

An In-Depth Technical Guide to 1-(4-Methylnaphthyl) trifluoromethyl ketone (CAS 886370-33-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] Among the various fluorinated motifs, the trifluoromethyl ketone (TFMK) stands out for its unique electronic characteristics and reactivity.[2][3][4] The strong electron-withdrawing nature of the trifluoromethyl group renders the adjacent carbonyl carbon highly electrophilic, making TFMKs valuable as intermediates and as bioactive molecules in their own right, particularly as enzyme inhibitors.[2][5][6]

This guide provides a comprehensive technical overview of this compound, a molecule that combines the potent TFMK functional group with a methyl-substituted naphthalene scaffold. While specific experimental data for this compound (CAS 886370-33-8) is limited in publicly accessible literature, this document will leverage established principles of TFMK and naphthalene chemistry to provide a predictive yet scientifically grounded exploration of its properties, synthesis, and potential applications.

Predicted Physicochemical and Spectroscopic Properties

The properties of this compound can be predicted based on its constituent parts: the rigid, aromatic naphthalene core, the lipophilic methyl group, and the highly polar trifluoromethyl ketone moiety.

Physicochemical Properties

| Property | Predicted Value/Information | Justification |

| Molecular Formula | C₁₃H₉F₃O | Based on the chemical structure. |

| Molecular Weight | 238.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | The non-fluorinated analogue, 1-acetylnaphthalene, is a solid. The increased molecular weight and polarity of the TFMK group would likely reinforce this. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, THF) and have low solubility in water. | The large hydrophobic naphthalene ring will dominate, though the ketone and CF₃ groups add some polarity. |

| Lipophilicity (LogP) | Moderately high. | The naphthalene and methyl groups contribute significantly to lipophilicity, a key factor in membrane permeability for potential drug candidates. |

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for the characterization of this compound. The following are predicted key features in its spectra:

-

¹H NMR: Aromatic protons on the naphthalene ring would appear in the downfield region (approx. 7.5-8.5 ppm). A singlet for the methyl group protons would be expected around 2.5 ppm.

-

¹³C NMR: The carbonyl carbon would be a key diagnostic signal, likely appearing around 180-190 ppm and showing coupling to the fluorine atoms. The carbon of the CF₃ group would be a quartet. Aromatic carbons would resonate in the 120-140 ppm range.

-

¹⁹F NMR: A singlet at approximately -70 to -80 ppm is characteristic of the CF₃ group in trifluoromethyl ketones.[7][8]

-

Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch is expected in the region of 1700-1730 cm⁻¹, characteristic of aryl ketones. The C-F stretching vibrations will appear in the 1100-1300 cm⁻¹ region.[9]

Reactivity and Mechanistic Insights: The Electrophilic Nature of the Carbonyl Group

The defining feature of a TFMK is the highly electrophilic carbonyl carbon. This is a direct result of the strong inductive electron-withdrawing effect of the three fluorine atoms. This heightened electrophilicity makes TFMKs susceptible to nucleophilic attack.[2]

One of the most significant consequences of this reactivity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in the presence of water. This equilibrium often favors the hydrate, a phenomenon not typically observed with non-fluorinated ketones.[2] The stability of this tetrahedral hydrate is a critical factor in the biological activity of many TFMKs, as it can mimic the transition state of substrate hydrolysis by enzymes like proteases and esterases.[1]

Caption: Reversible hydration of a trifluoromethyl ketone to its gem-diol form.

Proposed Synthetic Methodologies

Several robust methods exist for the synthesis of aryl trifluoromethyl ketones.[5][10] Below are two detailed, plausible synthetic routes for this compound.

Method 1: Nucleophilic Trifluoromethylation of a Carboxylic Acid Derivative

This is a common and effective strategy that involves the reaction of a nucleophilic trifluoromethyl source with an activated carboxylic acid derivative of 4-methylnaphthalene.

Workflow:

Caption: Proposed synthesis via an acyl chloride intermediate.

Step-by-Step Protocol:

-

Activation of the Carboxylic Acid: 4-Methyl-1-naphthoic acid is converted to its more reactive acyl chloride.

-

To a solution of 4-methyl-1-naphthoic acid (1.0 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

-

Remove the solvent and excess reagent in vacuo to yield the crude 4-methyl-1-naphthoyl chloride, which can be used directly in the next step.

-

-

Trifluoromethylation: The acyl chloride is reacted with a nucleophilic trifluoromethylating agent.

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Add a source of nucleophilic "CF₃⁻", such as trimethyl(trifluoromethyl)silane (TMS-CF₃, Ruppert-Prakash reagent), along with a fluoride source like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) to activate the TMS-CF₃.[11]

-

Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with aqueous HCl and extract the product with an organic solvent.

-

Purify the crude product by flash column chromatography to obtain this compound.

-

Causality of Experimental Choices:

-

Acyl Chloride Formation: The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the trifluoromethyl nucleophile.

-

TMS-CF₃ and Fluoride Activation: TMS-CF₃ is a stable and easy-to-handle source of a trifluoromethyl group. The fluoride ion coordinates to the silicon atom, generating the naked, highly nucleophilic trifluoromethyl anion in situ.

Method 2: Friedel-Crafts Trifluoroacetylation

This classic electrophilic aromatic substitution method involves the direct trifluoroacetylation of 1-methylnaphthalene.

Workflow:

Caption: Direct synthesis via Friedel-Crafts acylation.

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve 1-methylnaphthalene (1.0 eq) in a suitable solvent like nitrobenzene or DCM.

-

Addition of Reagents: Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise.

-

Trifluoroacetylation: Add trifluoroacetic anhydride (TFAA) (1.2 eq) dropwise to the stirred suspension, maintaining the low temperature.

-

Reaction Progression: Allow the reaction to stir at 0 °C for an hour, then warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Workup and Purification: Carefully quench the reaction by pouring it onto ice-cold dilute HCl. Extract the aqueous layer with DCM. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Causality of Experimental Choices:

-

Lewis Acid Catalyst: AlCl₃ coordinates to the trifluoroacetic anhydride, generating a highly reactive trifluoroacetyl cation (CF₃CO⁺), which is the active electrophile in the substitution reaction.

-

Regioselectivity: In the Friedel-Crafts acylation of 1-substituted naphthalenes, the incoming acyl group is generally directed to the 4-position due to steric hindrance at the peri-position (position 8) and electronic activation of the alpha positions. The methyl group is an activating group, further favoring substitution on the same ring.

Potential Applications in Drug Discovery and Research

The structural motif of this compound suggests several promising avenues for research and development, particularly in medicinal chemistry.

Enzyme Inhibition

As previously discussed, TFMKs are well-established as potent inhibitors of various enzymes, especially serine and cysteine proteases and esterases.[6][8] The TFMK moiety can act as a transition-state analogue, forming a stable, covalent but often reversible hemiketal or hemithioketal adduct with a serine or cysteine residue in the enzyme's active site.

Potential Targets Could Include:

-

Proteases: Involved in cancer, viral replication (e.g., SARS-CoV 3CL protease), and inflammation.[6]

-

Esterases and Lipases: Important in metabolic processes and as targets for insecticides.

-

Kinases: Aromatic trifluoromethyl ketones have been explored as warheads for covalently reversible kinase inhibitors.

Antimicrobial Activity

Some TFMKs have demonstrated antimicrobial, particularly antibacterial, activity.[12][13] The mechanism is thought to involve the disruption of membrane transporters. The lipophilic naphthalene core of this compound could enhance its ability to penetrate bacterial cell membranes.

Experimental Workflow for Biological Screening:

Caption: A conceptual workflow for the biological evaluation of the title compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of naphthalene chemistry and organofluorine science. While this guide is predictive in nature due to the current lack of specific experimental data, the well-established principles governing trifluoromethyl ketones provide a strong foundation for understanding its likely properties and reactivity.

Future research should focus on the synthesis and full experimental characterization of this compound. Following this, a systematic evaluation of its biological activity against a panel of relevant enzymes and microbial strains is warranted. The insights gained from such studies could pave the way for the development of novel therapeutic agents or valuable research tools.

References

-

Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(13), 4930–4934. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 431–438. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. Available at: [Link]

-

Molnar, J., et al. (1998). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. International Journal of Antimicrobial Agents, 10(3), 217-222. Available at: [Link]

-

Singh, A. K., et al. (2017). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters, 19(18), 4742–4745. Available at: [Link]

-

Al-Badran, S., et al. (2022). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 27(19), 6289. Available at: [Link]

-

Lee, N., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 16(18), 4846–4850. Available at: [Link]

-

PubChem. Methyl trifluoromethyl ketone. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2008). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Available at: [Link]

-

ResearchGate. (2018). Proposed reaction mechanism for the formation of α-trifluoromethyl ketones 2 from alkynes and electrochemically generated CF 3 radicals in the presence of water. Available at: [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133–11148. Available at: [Link]

-

Royal Society of Chemistry. (2013). Trifluoromethyl ketones: properties, preparation, and application. Available at: [Link]

-

Simons, J. H., & Randall, D. I. (1949). Notes: Synthesis and Properties of Some Fluorinated Ketones. The Journal of Organic Chemistry, 14(6), 1116–1118. Available at: [Link]

-

Prakash, G. K. S., et al. (2014). Stereoselective Nucleophilic Fluoromethylation of Aryl Ketones: Dynamic Kinetic Resolution of Chiral Fluoro Carbanions. Angewandte Chemie International Edition, 53(2), 521–525. Available at: [Link]

-

Journal of Applicable Chemistry. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Available at: [Link]

-

Beilstein Journals. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/ triglyme system. Available at: [Link]

-

Cheméo. (2023). Chemical Properties of Ethanone, 1-(1-Naphthalenyl)- (CAS 941-98-0). Available at: [Link]

-

Hartwig, J. F., & Stambuli, J. P. (2004). Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel. Journal of the American Chemical Society, 126(48), 15824–15835. Available at: [Link]

-

ChemSynthesis. 1-(1-methyl-4-phenyl-2-naphthyl)ethanone. Available at: [Link]

-

Jinan Future chemical Co.,Ltd. 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone CAS:54464-57-2. Available at: [Link]

-

Camps, F., et al. (1996). New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships. Biochemical and Biophysical Research Communications, 226(2), 489-495. Available at: [Link]

-

The Good Scents Company. alpha-naphthyl methyl ketone. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

-

Wang, F., et al. (2024). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters, 26(2), 415–420. Available at: [Link]

Sources

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Trifluoromethyl ketones: properties, preparation, and application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. New trifluoromethyl ketones as potent inhibitors of esterases: 19F NMR spectroscopy of transition state analog complexes and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 11. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 12. Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

spectroscopic data for 1-(4-Methylnaphthyl) trifluoromethyl ketone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Methylnaphthyl) trifluoromethyl ketone

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a compound of interest in synthetic and medicinal chemistry. We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for its structural elucidation and purity assessment. This document is designed for researchers, scientists, and drug development professionals, offering not only spectral data but also the underlying principles and experimental causality. The protocols herein are presented as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative

The precise characterization of novel chemical entities is the bedrock of modern chemical research and drug development. This compound, with its unique combination of a polycyclic aromatic naphthalene core and an electron-withdrawing trifluoromethyl ketone moiety, presents a distinct spectroscopic profile. Understanding this profile is critical for confirming its identity, assessing purity, and predicting its chemical behavior. This guide synthesizes data from foundational spectroscopic principles to provide a detailed analytical portrait of this molecule.

Molecular Structure and Analytical Overview

To contextualize the data, we begin with the molecule's structure. The analytical workflow is designed to probe different aspects of this structure, from the proton and carbon environment to its functional groups and overall mass.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its electronic environment, making NMR the gold standard for structural elucidation.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR reveals the number of distinct proton types and their connectivity. The spectrum of this compound is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the protons of the methyl group.

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Chloroform-d is a common choice due to its ability to dissolve a wide range of organic compounds.[3]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

-

Instrument Setup: Record the spectrum on a 400 MHz (or higher) spectrometer at 298 K. A higher field strength provides better signal dispersion.

-

Acquisition Parameters: Acquire data using a standard pulse program. Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

The aromatic region (7.0-9.0 ppm) will be complex due to the substituted naphthalene system. Protons on the aromatic ring are deshielded by the ring current. The proton at position 8 is expected to be the most downfield due to the peri-interaction and deshielding from the ketone. The methyl group protons will appear as a singlet in the upfield region, typically around 2.5-2.7 ppm.[4][5]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 8.4 | d | 1H | H-8 |

| ~7.9 - 8.1 | m | 2H | Aromatic H |

| ~7.5 - 7.7 | m | 3H | Aromatic H |

| 2.68 | s | 3H | -CH₃ |

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the unique carbon atoms in the molecule. Key signals include the carbonyl carbon, the trifluoromethyl carbon, and the carbons of the naphthalene ring.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Record the spectrum on the same spectrometer, operating at the corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters: Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

The carbonyl carbon (C=O) is expected to appear significantly downfield (~180-190 ppm). The trifluoromethyl (CF₃) carbon will appear as a quartet due to coupling with the three fluorine atoms, with a characteristic chemical shift. The 11 aromatic carbons will appear in the 120-140 ppm range.[6][7]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Assignment |

|---|---|---|

| ~185 | q | C=O |

| ~138 | s | Aromatic Quaternary C |

| ~135 | s | Aromatic Quaternary C |

| ~132 | s | Aromatic Quaternary C |

| ~130 | s | Aromatic Quaternary C |

| ~129 | s | Aromatic CH |

| ~128 | s | Aromatic CH |

| ~127 | s | Aromatic CH |

| ~126 | s | Aromatic CH |

| ~125 | s | Aromatic CH |

| ~124 | s | Aromatic CH |

| 117.5 | q (J ≈ 290 Hz) | -CF₃ |

| 20.1 | s | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Caption: General workflow for Fourier Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: For a solid sample, either prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or dissolve the sample in a volatile solvent, deposit it onto a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

-

Background Scan: Perform a background scan of the empty sample compartment (or the pure KBr pellet/salt plate) to subtract atmospheric and instrumental absorptions.

-

Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Presentation: The spectrum is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

The IR spectrum is dominated by a few key absorptions that act as diagnostic fingerprints for the molecule's functional groups.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Vibrations of H atoms bonded to sp² hybridized carbons of the naphthalene ring.[9] |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch | Vibrations of H atoms bonded to the sp³ hybridized carbon of the methyl group.[10] |

| ~1715-1700 | Strong, Sharp | C=O Stretch (Ketone) | The highly polar carbonyl bond gives a very strong absorption. Conjugation with the naphthalene ring and the electron-withdrawing CF₃ group shifts this frequency.[10][11][12] |

| 1600-1450 | Medium-Weak | Aromatic C=C Stretch | Skeletal vibrations of the naphthalene ring.[9] |

| 1300-1100 | Strong | C-F Stretch | The electronegative fluorine atoms lead to a strong, characteristic absorption for the C-F bonds.[13] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.[14]

-

Sample Introduction: Introduce a dilute solution of the sample into the ion source via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Utilize Electron Ionization (EI) for fragmentation analysis. EI involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation.[15]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).[16]

-

Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule's mass. The primary fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[17][18][19]

Molecular Weight: C₁₃H₉F₃O = 250.21 g/mol

Table 4: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Proposed Fragment | Identity |

|---|---|---|

| 250 | [C₁₃H₉F₃O]⁺ | Molecular Ion (M⁺) |

| 181 | [C₁₂H₉O]⁺ | [M - CF₃]⁺ |

| 153 | [C₁₁H₉]⁺ | [M - COCF₃]⁺ or [C₁₂H₉O - CO]⁺ |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

The most significant fragmentation is the loss of the trifluoromethyl radical (•CF₃) to form a resonance-stabilized acylium ion at m/z 181. This is the expected base peak due to its stability.

Caption: Primary fragmentation pathway (alpha-cleavage) in EI-MS.

Conclusion

The structural identity of this compound is unequivocally confirmed through the synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise carbon-hydrogen framework. IR spectroscopy confirms the presence of the key aromatic ketone and trifluoromethyl functional groups. Finally, mass spectrometry verifies the molecular weight and reveals a predictable fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic dataset serves as a benchmark for future studies involving this compound.

References

- The Royal Society of Chemistry.

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289). [Link]

-

Biological Magnetic Resonance Bank. bmse000531 1-methylnaphthalene. [Link]

-

University of Regensburg. INFRARED SPECTROSCOPY (IR). [Link]

-

Wikipedia. Infrared spectroscopy. [Link]

-

MDPI. Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

-

LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

-

Journal of the Chemical Society (Resumed). The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. [Link]

-

ChemSrc. 4'-METHYL-4-TRIFLUOROMETHYL-BIPHENYL(97067-18-0) 1H NMR spectrum. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

ChemComplete. Mass Spectroscopy Fragmentation - The McLafferty Rearrangement. [Link]

-

Epistemeo. Introduction to IR Spectroscopy. Ketones. [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. [Link]

-

PubMed. Molecular structure, vibrational spectra and (13)C and (1)H NMR spectral analysis of 1-methylnaphthalene by ab initio HF and DFT methods. [Link]

-

National Institutes of Health. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities. [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). [Link]

-

National Institutes of Health. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Cengage. Spectroscopy of Aldehydes and Ketones. [Link]

-

LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

University of California, Irvine. Interpretation of mass spectra. [Link]

-

Semantic Scholar. Mass Spectrometry. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. kgroup.du.edu [kgroup.du.edu]

- 4. bmse000531 1-methylnaphthalene at BMRB [bmrb.io]

- 5. Molecular structure, vibrational spectra and (13)C and (1)H NMR spectral analysis of 1-methylnaphthalene by ab initio HF and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 7. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289) [np-mrd.org]

- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 694. The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S· - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. uni-saarland.de [uni-saarland.de]

- 16. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. whitman.edu [whitman.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Biological Activity of Aromatic Trifluoromethyl Ketones: From Mechanism to Therapeutic Potential

Introduction

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly privileged moiety.[1][2] When appended to an aromatic ketone, the resulting aromatic trifluoromethyl ketone (TFMK) scaffold exhibits a unique combination of electronic and steric properties that render it a highly versatile pharmacophore.[3] The potent electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack by amino acid residues within enzyme active sites.[2] This inherent reactivity, coupled with the metabolic stability conferred by the carbon-fluorine bonds, has positioned aromatic TFMKs as a compelling class of compounds in drug discovery and development.[4]

This technical guide provides an in-depth exploration of the biological activities of aromatic trifluoromethyl ketones, designed for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore their diverse therapeutic applications, and provide field-proven insights into their synthesis and biological evaluation.

The Chemistry of Action: A Covalently Reversible Dance

The biological activity of aromatic trifluoromethyl ketones is intrinsically linked to their ability to act as potent enzyme inhibitors. Their mechanism of action is a fascinating example of covalent yet often reversible inhibition, a highly sought-after modality in modern drug design.[5][6]

The Electrophilic "Warhead"

The trifluoromethyl group's intense electron-withdrawing effect polarizes the carbonyl bond, creating a highly electron-deficient carbon atom. This enhanced electrophilicity makes the ketone susceptible to attack by nucleophilic residues, such as serine or cysteine, commonly found in the active sites of enzymes like proteases and kinases.[2]

Hemiketal and Hemithioketal Formation: Mimicking the Transition State

Upon entering the enzyme's active site, the carbonyl carbon of the aromatic TFMK is attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue. This nucleophilic addition results in the formation of a stable tetrahedral intermediate known as a hemiketal (with serine) or a hemithioketal (with cysteine).[2] This covalent adduct is often stabilized by additional hydrogen bonds within the active site, effectively trapping the enzyme in an inactive state.

Crucially, this hemiketal or hemithioketal intermediate is a mimic of the natural transition state of substrate hydrolysis, leading to very tight binding and potent inhibition.[7] The formation of this covalent bond is often reversible, allowing for a dynamic equilibrium between the free inhibitor and the enzyme-inhibitor complex. This reversibility can be advantageous in drug design, potentially reducing the risk of off-target effects and idiosyncratic toxicity associated with irreversible covalent inhibitors.[5][6]

Therapeutic Applications: A Broad Spectrum of Possibilities

The ability of aromatic TFMKs to target a wide range of enzymes has led to their investigation in numerous therapeutic areas.

Cysteine Protease Inhibition: From Caspases to Cathepsins

Aromatic TFMKs have shown significant promise as inhibitors of cysteine proteases, a class of enzymes implicated in a variety of diseases.

-

Caspases: These proteases are key mediators of apoptosis (programmed cell death). Inhibitors of caspases, including those with a TFMK warhead, are being explored for the treatment of diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury.[3][8][9]

-

Cathepsins: This family of proteases is involved in bone remodeling, immune responses, and cancer progression. Aromatic TFMK-based inhibitors of cathepsins, particularly cathepsin K, have been investigated as potential treatments for osteoporosis and other bone-related disorders.[10]

Serine Protease Inhibition: Targeting Coagulation and Inflammation

Serine proteases play crucial roles in blood coagulation, inflammation, and digestion. Aromatic TFMKs have been designed to selectively inhibit specific serine proteases. For instance, inhibitors of proteases in the coagulation cascade are being investigated as anticoagulants.[11][12]

Kinase Inhibition: A New Frontier

More recently, aromatic TFMKs have emerged as a novel class of kinase inhibitors.[5][6] By targeting cysteine residues in the kinase active site, these compounds can act as covalent reversible inhibitors, offering a new strategy for modulating kinase activity in cancer and inflammatory diseases.

| Target Enzyme Class | Example Enzymes | Therapeutic Area | Inhibition (Ki) Range | Reference |

| Cysteine Proteases | Caspase-3, Cathepsin K | Apoptosis, Osteoporosis | nM to µM | [8][10] |

| Serine Proteases | Chymotrypsin, Thrombin | Inflammation, Coagulation | nM to µM | [11][12] |

| Kinases | FGFR4, JAK3 | Cancer | nM | [5][6] |

| Table 1: Overview of Aromatic Trifluoromethyl Ketone Enzyme Targets and Their Therapeutic Potential. |

Experimental Protocols: A Practical Guide

To facilitate further research in this exciting field, we provide the following detailed, field-proven protocols for the synthesis and biological evaluation of aromatic trifluoromethyl ketones.

Synthesis of Aromatic Trifluoromethyl Ketones

A common and versatile method for the synthesis of aromatic TFMKs involves the reaction of an aromatic carboxylic acid with trifluoroacetic anhydride (TFAA) in the presence of a catalyst.[7]

Protocol 1: Synthesis of an Aromatic Trifluoromethyl Ketone

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add the aromatic carboxylic acid (1.0 eq) and a suitable solvent (e.g., dichloromethane).

-

Addition of Reagents: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic anhydride (1.5 eq) followed by a catalytic amount of a Lewis acid (e.g., AlCl3, 0.1 eq).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aromatic trifluoromethyl ketone.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Biological Evaluation: In Vitro Enzyme Inhibition Assay

The inhibitory potency of a synthesized aromatic TFMK is typically determined by an in vitro enzyme inhibition assay. This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[13][14]

Protocol 2: Determination of IC50 and Ki

-

Prepare Reagents:

-

Enzyme stock solution in an appropriate buffer.

-

Substrate stock solution (often a fluorogenic or chromogenic substrate) in a suitable solvent.

-

Inhibitor (aromatic TFMK) stock solution in DMSO, followed by serial dilutions to create a range of concentrations.

-

Assay buffer.

-

-

Assay Procedure (IC50 Determination):

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add varying concentrations of the inhibitor to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature.

-

Initiate the enzymatic reaction by adding a fixed concentration of the substrate to each well.

-

Monitor the reaction progress (fluorescence or absorbance) over time using a plate reader.

-

-

Data Analysis (IC50):

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

-

-

Assay Procedure (Ki Determination):

-

Perform a series of experiments similar to the IC50 determination, but vary both the substrate and inhibitor concentrations.

-

Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.

-

-

Data Analysis (Ki):

-

Analyze the data using non-linear regression to fit to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) to determine the Ki value. Alternatively, use graphical methods such as Lineweaver-Burk or Dixon plots.[14]

-

Pharmacokinetics, Metabolism, and Toxicity Considerations

For any potential drug candidate, understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its toxicity profile, is paramount.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong, which generally imparts high metabolic stability to fluorinated compounds.[4] The trifluoromethyl group is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a methyl or methoxy group.[2] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

Potential Metabolic Liabilities and Toxicity

While generally stable, the metabolism of aromatic TFMKs can still occur, potentially leading to the formation of reactive metabolites. The specific metabolic pathways will depend on the overall structure of the molecule. In vivo toxicity studies in animal models are essential to evaluate the safety profile of any new aromatic TFMK-based drug candidate.[5][15] It is crucial to assess for potential off-target effects and any toxicity related to the parent compound or its metabolites.

Conclusion and Future Perspectives

Aromatic trifluoromethyl ketones represent a highly promising class of compounds for the development of novel therapeutics. Their unique mechanism of covalent reversible inhibition, coupled with their synthetic tractability and favorable metabolic properties, makes them attractive candidates for targeting a wide range of enzymes implicated in human diseases.

Future research in this area will likely focus on several key aspects:

-

Improving Selectivity: Designing aromatic TFMKs with enhanced selectivity for specific enzyme isoforms to minimize off-target effects.

-

Exploring New Targets: Expanding the application of the aromatic TFMK scaffold to other enzyme classes and biological targets.

-

Understanding Resistance Mechanisms: Investigating potential mechanisms of drug resistance to aromatic TFMK-based inhibitors.

-

Advanced Drug Delivery: Developing novel drug delivery strategies to enhance the therapeutic efficacy and reduce potential side effects of these compounds.

The continued exploration of the rich chemistry and biology of aromatic trifluoromethyl ketones holds great promise for the future of drug discovery and the development of innovative treatments for a multitude of diseases.

References

-

Ikeda, M., Matsuzawa, T., Morita, T., Hosoya, T., & Yoshida, S. (2020). Synthesis of Diverse Aromatic Ketones through C−F Cleavage of Trifluoromethyl Group. Chemistry – A European Journal, 26(54), 12333–12337. [Link]

-

Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(94), 11133–11148. [Link]

-

McGrath, M. E., Klaus, J. L., Barnes, M. G., & Brömme, D. (1997). Crystal structure of human cathepsin K complexed with a potent inhibitor. Nature structural biology, 4(2), 105–109. [Link]

-

Said, M. S., Khonde, N. S., Kumar, P., & Gajbhiye, J. M. (2023). Fluoroarenes mediate a trifluoromethylation of carboxylic acids to provide trifluoromethyl ketones. Organic Letters, 25(7), 1094–1098. [Link]

-

Brady, K., Ringe, D., & Abeles, R. H. (1990). Structure of chymotrypsin-trifluoromethyl ketone inhibitor complexes: comparison of slowly and rapidly equilibrating inhibitors. Biochemistry, 29(33), 7600–7607. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678–680. [Link]

-

Zhang, Z., Wang, Y., Chen, X., Song, X., Tu, Z., Chen, Y., Zhang, Z., & Ding, K. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & medicinal chemistry, 50, 116457. [Link]

-

Zhang, Z., Wang, Y., Chen, X., Song, X., Tu, Z., Chen, Y., Zhang, Z., & Ding, K. (2021). Characterization of an Aromatic Trifluoromethyl Ketone as a New Warhead for Covalently Reversible Kinase Inhibitor Design. Bioorganic & Medicinal Chemistry, 50, 116457*. [Link]

-

Meanwell, N. A. (2018). A Synopsis of the Properties and Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

-

Ganesan, R., Jelakovic, S., Grutter, M. G., & Mittl, P. R. E. (2011). In silico identification and crystal structure validation of caspase-3 inhibitors without a P1 aspartic acid moiety. Acta crystallographica. Section D, Biological crystallography, 67(Pt 8), 719–726. [Link]

-

wwPDB. (n.d.). 7GCH. Retrieved from [Link]

-

Yang, W. B., Li, Y. C., Hsieh, Y. C., Chan, Y. C., Lin, T. W., & Shao, Y. M. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & medicinal chemistry, 16(8), 4652–4660. [Link]

-

Ganesan, R., Jelakovic, S., Grutter, M. G., & Mittl, P. R. (2010). Caspase-3:CAS329306. RCSB PDB. [Link]

-

Hardy, J. A., Lam, J., Nguyen, J. T., O'Brien, T., & Wells, J. A. (2010). Caspase 3 Bound to a covalent inhibitor. RCSB PDB. [Link]

-

Becker, J. W., Rotonda, J., & Soisson, S. M. (2003). CRYSTAL STRUCTURE OF THE COMPLEX OF CASPASE-3 WITH A 5,6,7 TRICYCLIC PEPTIDOMIMETIC INHIBITOR. RCSB PDB. [Link]

-

Maciag, J. J., Mackenzie, S. H., Tucker, M. B., Schipper, J. L., Swartz, P. D., & Clark, A. C. (2016). Caspase 3 V266A. RCSB PDB. [Link]

-

Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(3), 678-680*. [Link]

-

Banks, R. E., Smart, B. E., & Tatlow, J. C. (Eds.). (1994). Organofluorine Chemistry: Principles and Commercial Applications. Springer Science & Business Media. [Link]

-

Tulinsky, A., & Zhang, E. (1995). SERINE PROTEASE. RCSB PDB. [Link]

-

Wheelock, C. E., Severson, T. F., & Hammock, B. D. (2001). Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure-activity relationship analysis. Chemical research in toxicology, 14(12), 1563–1573. [Link]

-

Pharmaron. (n.d.). In Vivo Models For Efficacy Testing I CRO Services. Retrieved from [Link]

-

Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443–470. [Link]

-

Rao, K. N., Anita, R. C., Sangeetha, R., Anirudha, L., & Subramnay, H. (2015). Crystal Structure of Serine protease Hepsin in complex with Inhibitor. RCSB PDB. [Link]

-

Becker, C., & He, Y. (n.d.). A graph layout algorithm for drawing metabolic pathways. Bioinformatics, 16(12), 1118-1124*. [Link]

-

Solania, A., Gonzalez-Paez, G. E., & Wolan, D. W. (2018). Human caspase-3 in complex with Ac-DW3-KE. RCSB PDB. [Link]

-

IGNTU. (n.d.). ENZYME INHIBITION. Retrieved from [Link]

-

PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 4). 5.4: Enzyme Inhibition. Retrieved from [Link]

-